
1(2H)-Naphthalenone, 3,4-dihydro-8-iodo-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11IO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of an iodine atom and a methoxy group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the iodination of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the naphthalene ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
While specific industrial production methods for 8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols.
Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules or the development of new biochemical assays.
Medicine: Research into its potential therapeutic effects or as a precursor for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
8-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one: The methoxy group is positioned differently, leading to variations in chemical behavior.
Uniqueness
8-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both an iodine atom and a methoxy group on the naphthalene ring
Properties
CAS No. |
646472-69-7 |
|---|---|
Molecular Formula |
C11H11IO2 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
8-iodo-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11IO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 |
InChI Key |
NVDKKJQPKWMPNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


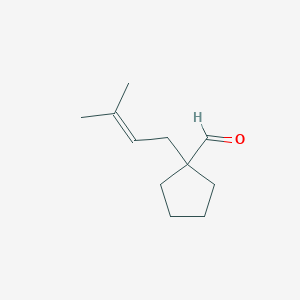


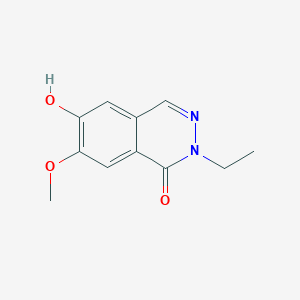
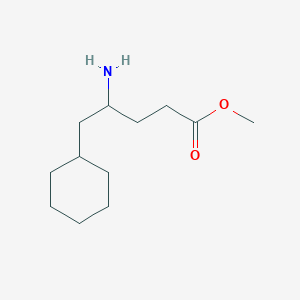
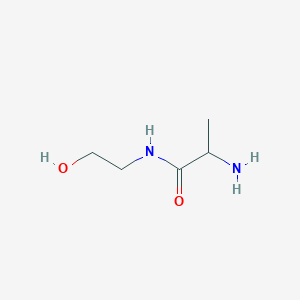
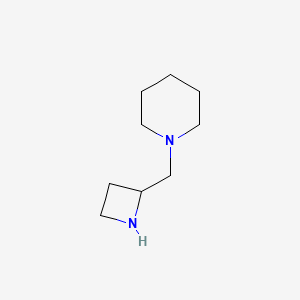
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231062.png)
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13231065.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13231067.png)
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231073.png)

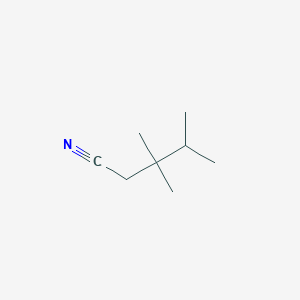
![tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B13231110.png)
